
Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions . Methyl pyrazines have a methyl group attached to the pyrazine ring .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves reactions with bacteria that normally grow with methylated aromatic hydrocarbons like toluene and xylene .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. For example, N-methyl-1-(2-pyrazinyl)-2-propanamine has a linear formula of C8 H13 N3 .
Chemical Reactions Analysis
Pyrazine derivatives have been reported to form metal complexes with Ag(I) and Au(I)-NHC complexes .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. For instance, methyl pyrazine has a molecular weight of 94.1145 .
科学的研究の応用
Transformation into SP Antagonists
Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate has been used in the transformation of pyrazinones into analogues of cis-5-amino-6-oxo-2-piperidinemethanol and cis-5-amino-2-piperidinemethanol. These transformations involve Diels–Alder reactions and further reductions, leading to potential SP antagonists (Rogiers et al., 2003).
Inhibitor for Aurora Kinase in Cancer Treatment
A compound related to Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate has been identified as an Aurora kinase inhibitor. This suggests its potential utility in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).
Novel Syntheses in Organic Chemistry
The compound has been involved in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines and other complex organic molecules. These syntheses contribute to advancements in organic chemistry and the development of new pharmaceuticals (Mekheimer et al., 1997).
Mammalian Topoisomerase II Inhibitory Activity
It has shown activity as an inhibitor of mammalian topoisomerase II, indicating potential applications in the study of DNA replication and cell division processes (Wentland et al., 1993).
c-Met/ALK Dual Inhibitor in Tumor Treatment
Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate derivatives have been used in the design of c-Met/ALK dual inhibitors, showing efficacy in tumor growth inhibition (Li et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 1-pyrazin-2-ylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-2-6-14(7-3-9)10-8-12-4-5-13-10/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTNLJDMDJPLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-9-(4-methylphenyl)-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2613012.png)
![8-Aza-5-silaspiro[4.6]undecane;hydrochloride](/img/structure/B2613016.png)
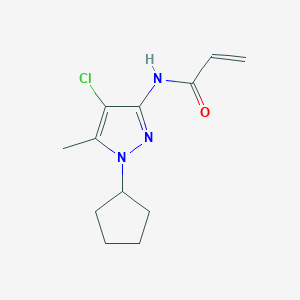
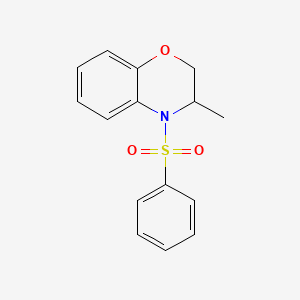
![3-methyl-N-{2-methyl-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}butanamide](/img/structure/B2613019.png)
![3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2613020.png)
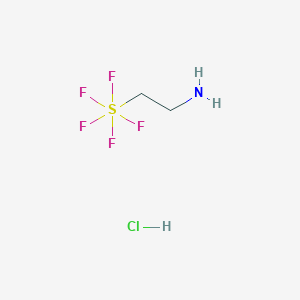
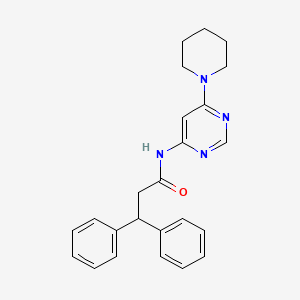
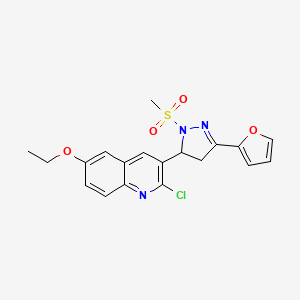
![1-(Azepan-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2613027.png)

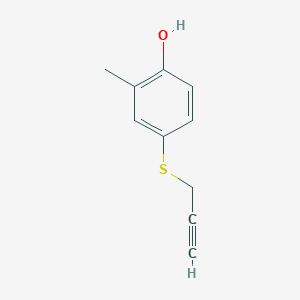
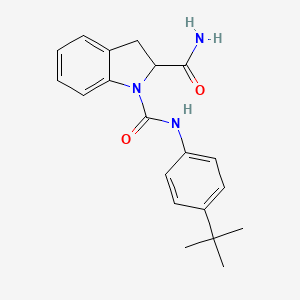
![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide](/img/structure/B2613035.png)